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molecular formula C11H19NO2 B8414721 N-acetyl-4-(2-methylallyloxy)piperidine

N-acetyl-4-(2-methylallyloxy)piperidine

Cat. No. B8414721
M. Wt: 197.27 g/mol
InChI Key: LTYGUDAQJHOYQY-UHFFFAOYSA-N
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Patent
US04289772

Procedure details

This compound was prepared similarly to Preparation 4(A), starting from N-acetyl-4-hydroxypiperidine and 2-methylallyl chloride, and was distilled and used directly in the next stage. It had a b.p. of 128° at 1 mm.
[Compound]
Name
4(A)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([OH:10])[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[CH3:11][C:12](=[CH2:15])[CH2:13]Cl>>[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([O:10][CH2:13][C:12]([CH3:15])=[CH2:11])[CH2:6][CH2:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
4(A)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCl)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1CCC(CC1)OCC(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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